4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one
Description
4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and a tetrahydrothiophene sulfone group, which contributes to its distinctive chemical properties.
Properties
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)amino]-1-ethyl-3-nitroquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-2-17-12-6-4-3-5-11(12)13(14(15(17)19)18(20)21)16-10-7-8-24(22,23)9-10/h3-6,10,16H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVRQDYRFDUDSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid.
Attachment of the Tetrahydrothiophene Sulfone Group: This step involves the reaction of the quinoline derivative with tetrahydrothiophene sulfone under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinoline core are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and the tetrahydrothiophene sulfone group play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-1-methyl-3-nitroquinolin-2(1H)-one
- 4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-1-ethyl-3-aminoquinolin-2(1H)-one
Uniqueness
4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group and the tetrahydrothiophene sulfone group differentiates it from other quinoline derivatives, making it a valuable compound for various applications.
Biological Activity
The compound 4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 344.36 g/mol. The structure includes:
- Tetrahydrothiophene ring : A five-membered ring containing sulfur.
- Amino group : Contributing to nucleophilic properties.
- Nitro group : Potentially enhancing biological activity through redox mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to activate G protein-gated inwardly rectifying potassium (GIRK) channels, which play a crucial role in modulating cellular excitability. The presence of the sulfone group in the structure is essential for its activity, as it interacts with the binding site of these channels.
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. A study demonstrated that derivatives containing the tetrahydrothiophene moiety showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Thiophene derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Comparative Analysis
To understand the uniqueness of This compound , it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(Amino)-3-nitrophenol | Amino and nitro groups | Known for antioxidant properties |
| 5-(1,1-Dioxidotetrahydrothiophen) derivatives | Similar thiophene structure | Exhibits neuroprotective effects |
| Quinoline derivatives | Contains a quinoline ring | Known for antimalarial activity |
This compound stands out due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related compound in vitro. Results indicated that treatment with the compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial potential of several thiophene derivatives was assessed against Staphylococcus aureus and Escherichia coli. The results showed that compounds containing the dioxo group exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against S. aureus, indicating promising antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
